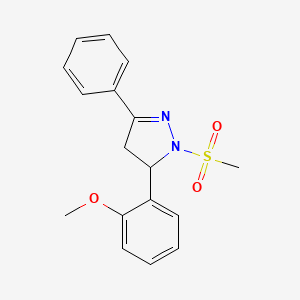

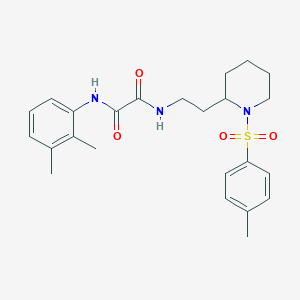

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study focused on the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline .Aplicaciones Científicas De Investigación

Development and Mechanism of Action

Apixaban was identified as a novel inhibitor of the activated factor X (FXa), a key enzyme in the blood coagulation cascade. It is characterized by a high degree of potency and selectivity towards FXa, with more than 30,000-fold selectivity over other human coagulation proteases. Its mechanism involves a rapid onset of inhibition of FXa activity, both free and within the prothrombinase complex, thereby indirectly inhibiting platelet aggregation through reduced thrombin generation. This mechanism underscores its therapeutic potential in managing thromboembolic disorders without the excessive risk of bleeding associated with traditional anticoagulants (Wong, Pinto, & Zhang, 2011).

Role in Thromboembolic Disease Prevention

The efficacy of apixaban extends beyond its potent anticoagulant properties. Its development for the prevention and treatment of various thromboembolic diseases, including venous thromboembolism (VTE) and stroke in patients with atrial fibrillation, has been supported by its favorable pharmacokinetic profile. This includes good bioavailability, low clearance, a small volume of distribution, and a low potential for drug–drug interactions, making it a suitable candidate for long-term management of these conditions (Pinto et al., 2007).

Preclinical and Clinical Research Applications

In preclinical studies, apixaban demonstrated dose-dependent antithrombotic efficacy in animal models, which was achieved at doses that preserved hemostasis. Such studies have laid the groundwork for clinical trials, where apixaban's effectiveness in reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation has been confirmed. These findings highlight the compound's potential in improving clinical outcomes for patients at risk of thromboembolic events.

Summary

The research on N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide has significantly advanced our understanding of selective anticoagulation therapy. Its development as apixaban marks a significant achievement in the field of thrombosis research, offering a safer and more effective alternative for thromboembolic disease management. The detailed mechanism of action and its broad applicability in preventing and treating thromboembolic conditions underscore its value in scientific research and clinical application.

For more in-depth information on each aspect of apixaban's research applications, the following references provide a comprehensive overview:

Propiedades

IUPAC Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-23-16-10-9-14(19-18(22)13-6-2-3-7-13)12-15(16)20-11-5-4-8-17(20)21/h9-10,12-13H,2-8,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXSSWJVPIGFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2CCCC2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2976249.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2976251.png)

![2-Oxa-5-azaspiro[3,5]nonane oxalate](/img/structure/B2976254.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B2976255.png)

![N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2976258.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2976259.png)

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine](/img/structure/B2976260.png)

![8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2976264.png)